

4-Fluorobenzhydrazide chemical properties and structure

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Compound of Interest

Compound Name: 4-Fluorobenzhydrazide

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4-Fluorobenzhydrazide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzhydrazide is a fluorinated aromatic hydrazine derivative that serves as a crucial building block in synthetic organic chemistry. Its structural motif is of significant interest in medicinal chemistry and materials science due to the influence of the fluorine atom on the molecule's physicochemical properties, such as lipophilicity and metabolic stability. This technical guide provides an in-depth overview of the chemical properties, structure, and common experimental protocols associated with **4-Fluorobenzhydrazide**, tailored for professionals in research and development.

Chemical Structure

The chemical structure of **4-Fluorobenzhydrazide** consists of a 4-fluorophenyl group attached to a hydrazide moiety. The IUPAC name for this compound is 4-fluorobenzohydrazide.

Molecular Structure:

Caption: 2D Chemical Structure of **4-Fluorobenzhydrazide**.

Despite extensive searches of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), a definitive, publicly available crystal structure for **4-Fluorobenzhydrazide** could not be located. The available crystallographic data pertains to its various derivatives, such as hydrazones. The absence of a crystal structure for the parent compound is a notable gap in the current scientific literature.

Physicochemical Properties

The key physicochemical properties of **4-Fluorobenzhydrazide** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₇ FN ₂ O	[1][2]
Molecular Weight	154.14 g/mol	[1][2]
Appearance	Off-white to orange or light brown crystalline powder	[2]
Melting Point	162-166 °C	[2][3]
Solubility	Soluble in methanol.	[2]
pKa	12.17 ± 0.10 (Predicted)	[2]
Density	1.272 ± 0.06 g/cm ³ (Predicted)	[2]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **4-Fluorobenzhydrazide**.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **4-Fluorobenzhydrazide** provides characteristic signals for the aromatic and hydrazide protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference
9.85	s	1H	-CONH-	[2]
7.86	dd	2H	Aromatic protons ortho to C=O	[2]
7.25	t	2H	Aromatic protons meta to C=O	[2]
4.46	s	2H	-NH ₂	[2]

Solvent: DMSO-d₆, Frequency: 400 MHz

¹³C NMR Spectroscopy

Links to the ¹³C NMR spectrum are available in the PubChem database.[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **4-Fluorobenzhydrazide** shows characteristic absorption bands for its functional groups. Data is available through PubChem and SpectraBase.[\[1\]](#)[\[4\]](#)

Mass Spectrometry

The mass spectrum of **4-Fluorobenzhydrazide** confirms its molecular weight. GC-MS data is available in the PubChem database.[\[1\]](#)

Experimental Protocols

Synthesis of 4-Fluorobenzhydrazide

A common and efficient method for the synthesis of **4-Fluorobenzhydrazide** involves the reaction of an ester of 4-fluorobenzoic acid with hydrazine hydrate.[\[2\]](#)[\[5\]](#)

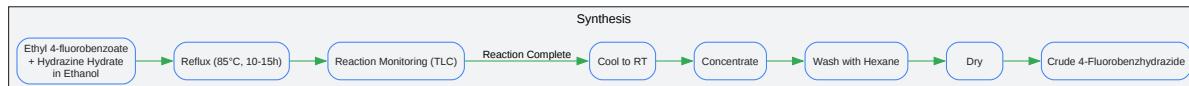
Reaction:



General Procedure:

- To a solution of ethyl 4-fluorobenzoate in ethanol, add an excess of hydrazine hydrate (typically 3-5 equivalents).[2][5]
- Heat the reaction mixture to reflux (approximately 85 °C) and maintain for 10-15 hours.[2][5]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane and ethyl acetate.[5]
- Upon completion, cool the reaction mixture to room temperature.
- Concentrate the mixture under reduced pressure to remove the solvent.
- Wash the resulting solid with hexane to remove non-polar impurities.[2]
- Dry the solid to obtain crude **4-Fluorobenzhydrazide**.

Purification: The crude product can be further purified by recrystallization. While specific solvents for **4-Fluorobenzhydrazide** are not detailed, a general approach for similar compounds involves dissolving the crude solid in a minimum amount of a hot solvent (e.g., ethanol or an ethanol/water mixture) and allowing it to cool slowly to form crystals.



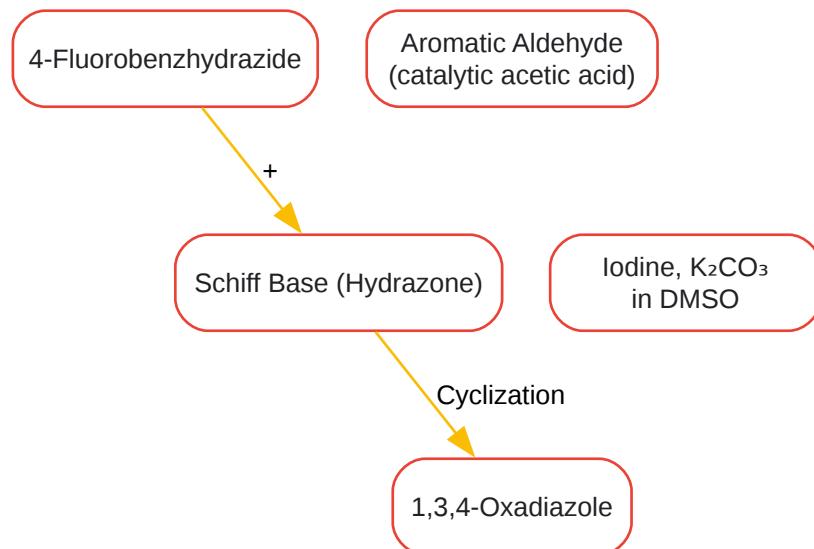
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Caption: Experimental workflow for the synthesis of **4-Fluorobenzhydrazide**.

Synthesis of Schiff Bases and 1,3,4-Oxadiazoles

4-Fluorobenzhydrazide is a key intermediate in the synthesis of various heterocyclic compounds, such as Schiff bases (hydrazones) and 1,3,4-oxadiazoles, which often exhibit

biological activity.[6]



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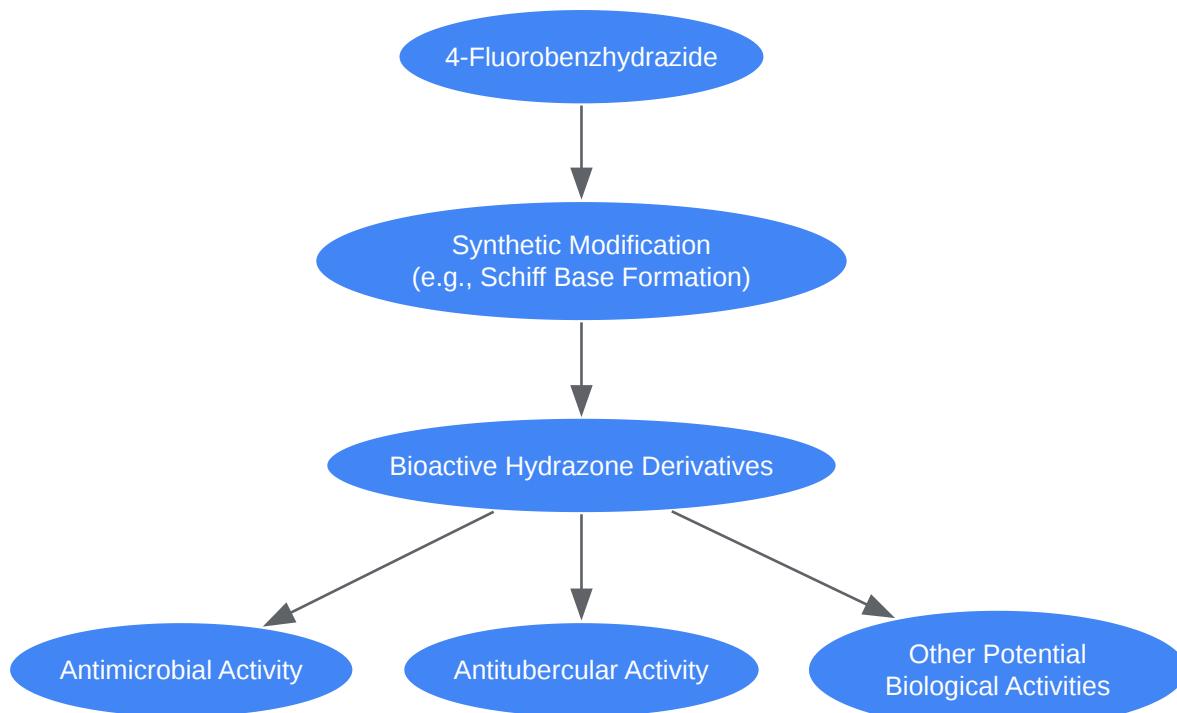
Caption: Synthesis of Schiff bases and 1,3,4-oxadiazoles from **4-Fluorobenzhydrazide**.

Biological Activity and Applications

4-Fluorobenzhydrazide itself is primarily used as a synthetic intermediate. However, its derivatives, particularly hydrazones, have been reported to possess a wide range of biological activities, including:

- Antimicrobial Activity: Derivatives have shown activity against various bacteria, including *Staphylococcus aureus* and *Mycobacterium tuberculosis*.[7][8]
- Antitubercular Activity: Several studies have focused on the synthesis of **4-Fluorobenzhydrazide** derivatives as potential antitubercular agents.[8]

The incorporation of the 4-fluorophenyl moiety is a common strategy in drug design to enhance metabolic stability and binding affinity.



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Caption: Role of **4-Fluorobenzhydrazide** as a precursor to biologically active molecules.

Conclusion

4-Fluorobenzhydrazide is a valuable and versatile building block in synthetic and medicinal chemistry. This guide has summarized its core chemical properties, spectroscopic data, and established experimental protocols for its synthesis and derivatization. While a significant amount of data is available, the absence of a publicly available crystal structure for the parent compound highlights an area for future research. The continued exploration of derivatives synthesized from **4-Fluorobenzhydrazide** holds promise for the development of new therapeutic agents.

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